

comprehensive review of recent advances in thieno[3,2-d]pyrimidine research

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Compound of Interest

Compound Name: 2-methylthieno[3,2-d]pyrimidin-4(3H)-one

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An In-depth Technical Guide on Recent Advances in Thieno[3,2-d]pyrimidine Research

Introduction

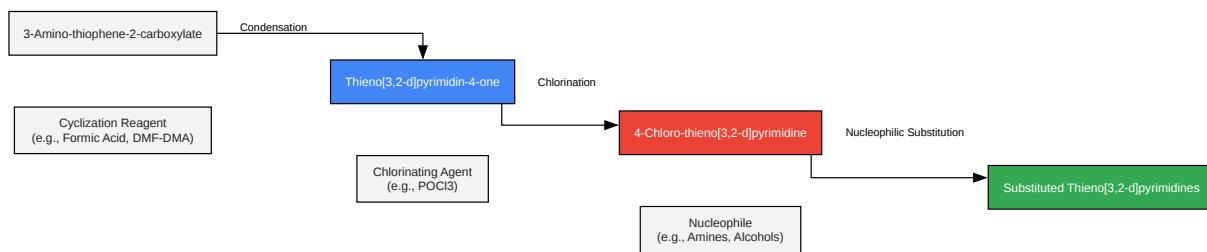
The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases found in DNA and RNA.^[1] This unique bicyclic structure, which combines an electron-rich thiophene ring with a pharmaceutically relevant pyrimidine moiety, serves as a versatile platform for the development of novel therapeutic agents.^[2] Thieno[3,2-d]pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and potential treatments for osteoporosis.^{[2][3][4][5]} This technical guide provides a comprehensive review of recent advances in the synthesis, biological evaluation, and therapeutic applications of thieno[3,2-d]pyrimidine derivatives, with a focus on research published in recent years.

Recent Advances in Synthesis

The synthesis of the thieno[3,2-d]pyrimidine core and its derivatives often starts from substituted 3-aminothiophene-2-carboxylates or carboxamides.^{[3][6]} Recent methodologies have focused on efficient, high-yield synthetic routes, including one-pot reactions and microwave-assisted synthesis.

A general synthetic approach involves the cyclization of a 3-aminothiophene-2-carboxamide derivative with a suitable reagent to form the pyrimidine ring. For instance, condensation with formic acid under microwave irradiation can yield the corresponding thieno[3,2-d]pyrimidin-4-one.^[3] Subsequent modifications, such as reactions with phosphorus oxychloride, can convert the pyrimidinone to a 4-chlorothieno[3,2-d]pyrimidine, which is a versatile intermediate for further nucleophilic substitutions.^[3]

Another common strategy is the scaffold-hopping approach, where the core structure of a known active compound is modified to create novel analogs.^[6] For example, thieno[3,2-d]pyrimidines have been synthesized as analogs of the natural alkaloids deoxyvasicinone and mackinazolinone, where the benzene ring is replaced by a thiophene ring.^[6]



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General synthetic workflow for thieno[3,2-d]pyrimidine derivatives.

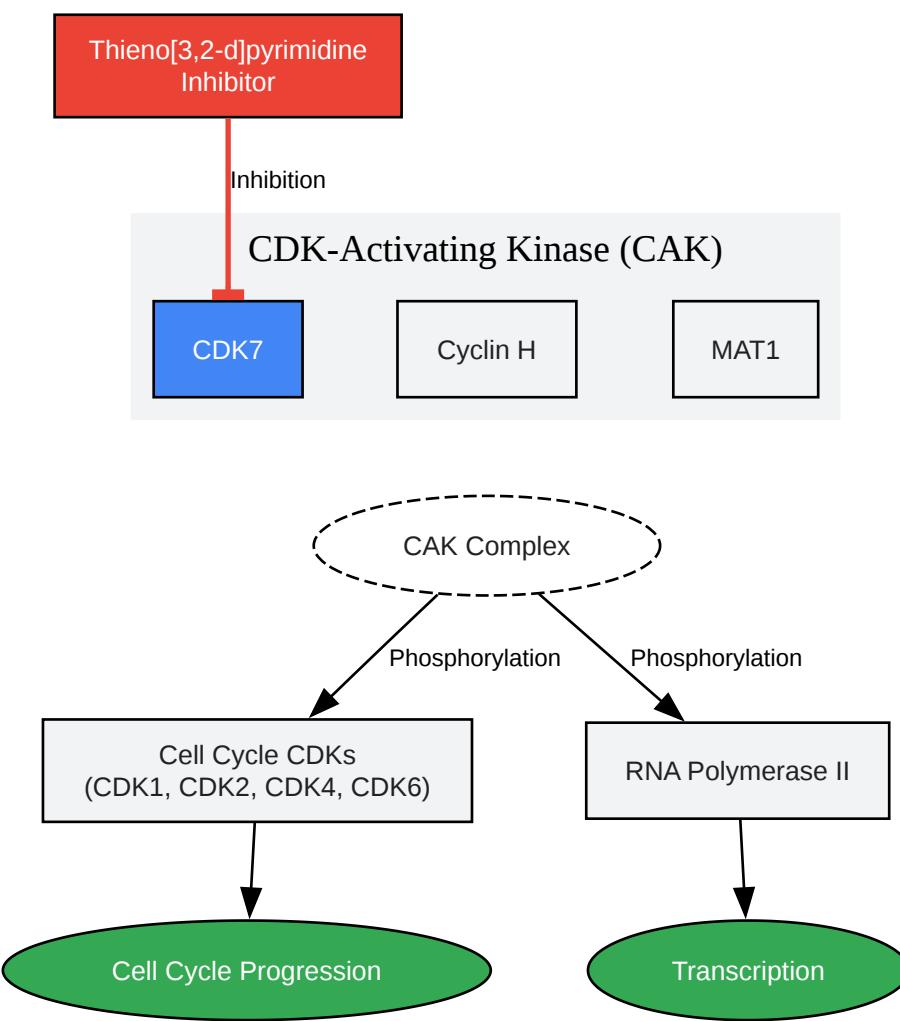
Biological Activities and Therapeutic Potential

Recent research has underscored the diverse therapeutic potential of thieno[3,2-d]pyrimidine derivatives, particularly in oncology.

Anticancer Activity

Thieno[3,2-d]pyrimidines have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition: CDK7 plays a dual role in regulating the cell cycle and transcription, making it a key target in oncology.^[7] A series of thieno[3,2-d]pyrimidine-based derivatives have been developed as potent and selective CDK7 inhibitors. ^[7] Extensive structure-activity relationship (SAR) studies led to the identification of lead compounds with significant efficacy against triple-negative breast cancer (TNBC) cell lines and favorable pharmacokinetic properties.^[7]



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Inhibition of the CDK7 signaling pathway by thieno[3,2-d]pyrimidines.

Sirtuin (SIRT) Inhibition: Sirtuins are a class of proteins that play a role in cellular regulation. A novel class of potent pan-SIRT1/2/3 inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified.^[8] These inhibitors bind to the active site cleft of the sirtuin enzymes, π -stacking with a key phenylalanine residue.^[8]

Phosphatidylinositol 3-Kinase (PI3K) Inhibition: Two classes of piperazinone-containing thieno[3,2-d]pyrimidines have been designed as new PI3K δ inhibitors.^[9] These compounds demonstrated potent and selective inhibition of PI3K δ and showed significant antiproliferative activity against non-Hodgkin lymphoma (NHL) cell lines.^[9]

Other Anticancer Mechanisms: Thieno[3,2-d]pyrimidines have also been investigated for their ability to induce apoptosis and disrupt the cell cycle in cancer cells by targeting cyclin-dependent kinases (CDKs).^[6] Structure-activity relationship studies have shown that the introduction of a thione group and specific substituents, such as a 4-chlorophenyl group, can enhance the antiproliferative activity.^[6]

Compound Class	Target	Cancer Cell Line	IC50/Activity	Reference
Thieno[3,2-d]pyrimidine	CDK7	MDA-MB-453 (TNBC)	Potent Inhibition	[7]
Thieno[3,2-d]pyrimidine-6-carboxamide	SIRT1/2/3	-	Low nanomolar inhibition	[8]
Piperazinone-containing thieno[3,2-d]pyrimidine	PI3K δ	Non-Hodgkin Lymphoma	Potent antiproliferative activity	[9]
Thieno[3,2-d]pyrimidine-thione	CDKs	HeLa, HT-29	Up to 86% inhibition	[6]

Anti-inflammatory Activity

Thieno[3,2-d]pyrimidine derivatives have shown potential as anti-inflammatory agents. Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.

Antimicrobial Activity

Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties.^[2] Molecular docking studies suggest that these compounds may act as DNA gyrase inhibitors, a mechanism that can combat multidrug-resistant bacterial infections. ^[2] SAR analysis indicates that the electronic and steric properties of substituents on the core structure significantly influence their antimicrobial activity.^[2]

Compound Series	Target	Yield	Key Finding	Reference
S1-S10	DNA Gyrase B	63.4-72.8%	Three compounds showed exceptional binding affinities.	[2]

Other Biological Activities

17 β -Hydroxysteroid Dehydrogenase Type 2 (17 β -HSD2) Inhibition: A series of conformationally restricted thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines have been designed as inhibitors of 17 β -HSD2, an enzyme implicated in osteoporosis.^[3] These compounds were developed to improve upon the activity of corresponding amidothiophene derivatives.^[3]

Experimental Protocols

General Synthesis of 3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one^[3]

To a solution of 3-(3-methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (52 mg, 0.14 mmol) in dichloromethane, boron trifluoride dimethyl sulfide complex (BF₃·SMe₂, 88 μ L, 0.84 mmol) is added. The reaction mixture is stirred at room temperature. The residue is triturated with a mixture of diethyl ether and petroleum ether to afford the final product as a pale brown solid.

In Vitro CDK7 Kinase Assay (General Protocol)

The inhibitory activity of thieno[3,2-d]pyrimidine derivatives against CDK7 can be assessed using a biochemical assay. The kinase reaction is typically performed in a buffer containing ATP

and a suitable substrate. The compounds are pre-incubated with the CDK7 enzyme, and the reaction is initiated by the addition of ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method. IC₅₀ values are then calculated from the dose-response curves.

Cell Proliferation Assay (General Protocol)

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine compounds for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

Conclusion

Recent advances in thieno[3,2-d]pyrimidine research have solidified the importance of this scaffold in modern drug discovery. The development of novel and efficient synthetic methodologies has enabled the creation of diverse libraries of derivatives. These compounds have shown significant promise across a range of therapeutic areas, most notably in oncology, where they have been successfully designed to inhibit key targets like CDK7, sirtuins, and PI3Ks. The ongoing exploration of their anti-inflammatory and antimicrobial properties further broadens their potential applications. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate these promising preclinical findings into clinically effective therapies.

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